
DBPR108
説明
準備方法
合成経路と反応条件
DBPR-108は、ジペプチド誘導体を含む一連の化学反応によって合成されます。 合成には、IC50値が15 nMの強力で選択的な経口生物利用可能なDPP-4阻害剤の形成が含まれます . 詳細な合成経路と反応条件は、機密情報であり、公表されていません。
工業生産方法
DBPR-108の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は固体形で生成され、DMSOなどの溶媒に溶解してさらに使用することができます .
化学反応の分析
反応の種類
DBPR-108は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
置換: 置換反応は、分子内の特定の部位で起こって、さまざまな誘導体を形成することができます。
一般的な試薬と条件
DBPR-108を含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は、通常、目的の生成物の形成を確実にするために制御されます。
生成される主な生成物
DBPR-108の反応から生成される主な生成物には、酸化誘導体と還元誘導体があり、それらはさらなる生物活性と潜在的な治療用途について研究することができます。
科学的研究の応用
Phase III Studies
-
Add-On Therapy to Metformin :
- A pivotal Phase III study evaluated DBPR108 as an add-on therapy to metformin in patients with inadequately controlled T2DM. The study demonstrated a significant reduction in HbA1c levels at 24 weeks, with a mean change of -0.70% compared to -0.07% for placebo (P < .001) .
- Notably, 19.7% of patients achieved an HbA1c of 6.5% or less with this compound compared to 8.5% for placebo .
- Monotherapy in Treatment-Naïve Patients :
Safety Profile
This compound has shown a favorable safety profile across multiple studies:
- Adverse events were comparable between the this compound and placebo groups, indicating that it is well-tolerated .
- The incidence of hypoglycemia was low, making it a safe option for patients with T2DM .
Pharmacokinetics and Mechanism of Action
This compound exhibits rapid absorption and a half-life conducive for once-daily dosing. Its pharmacokinetic properties have been characterized in several studies:
- The drug is absorbed effectively in healthy volunteers, with a median time to peak concentration ranging from 1.92 to 3.17 hours after administration .
- It demonstrates significant inhibition of DPP-4 activity and increases circulating active glucagon-like peptide-1 (GLP-1) levels, contributing to its antihyperglycemic effects .
Comparative Efficacy
In comparative studies against other DPP-4 inhibitors like sitagliptin, this compound has shown similar or superior efficacy:
作用機序
DBPR-108は、インクレチンホルモンを分解する酵素であるジペプチジルペプチダーゼ-4(DPP-4)の活性を阻害することによって作用します。 DPP-4を阻害することにより、DBPR-108は活性インクレチンホルモンのレベルを上昇させ、インスリン分泌を促進し、グルカゴン分泌を抑制します . これにより、2型糖尿病患者の血糖コントロールが向上します。
類似化合物の比較
類似化合物
シタグリプチン: 2型糖尿病の治療に使用される別のDPP-4阻害剤です。
サクサグリプチン: 類似の作用機序を持つDPP-4阻害剤です。
リナグリプチン: DPP-4阻害剤としての高い選択性と効力として知られています。
DBPR-108の独自性
DBPR-108は、DPP-8やDPP-9などの他のジペプチジルペプチダーゼよりもDPP-4に対して高い選択性を示す点が特徴です . この選択性により、標的外の効果の可能性が減少し、安全性プロファイルが向上します。 さらに、DBPR-108は長時間の効果を示しており、2型糖尿病の治療のための有望な候補となっています .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with similar mechanisms of action.
Linagliptin: Known for its high selectivity and potency as a DPP-4 inhibitor.
Uniqueness of DBPR-108
DBPR-108 is unique due to its high selectivity for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9 . This selectivity reduces the potential for off-target effects and enhances its safety profile. Additionally, DBPR-108 has shown long-acting effects, making it a promising candidate for the treatment of type 2 diabetes .
生物活性
DBPR108, also known as prusogliptin, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor that has emerged as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, efficacy in clinical settings, and safety profiles based on diverse research findings.
DPP-4 inhibitors like this compound work by blocking the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This mechanism helps improve glycemic control in patients with T2DM.
Preclinical Studies
In preclinical studies, this compound demonstrated significant pharmacological effects. A study involving oral administration to rats and diabetic mice showed that this compound effectively inhibited plasma DPP-4 activity in a dose-dependent manner. It also resulted in increased serum levels of active GLP-1 and insulin, as well as improved glucose tolerance in diet-induced obese mice .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Animal Model | DPP-4 Inhibition | Active GLP-1 Increase | Insulin Increase | Glucose Tolerance Improvement |
---|---|---|---|---|---|
Oral Administration | Rats | Yes | Yes | Yes | Yes |
Oral Administration | Diabetic Mice | Yes | Yes | Yes | Yes |
Oral Administration | Dogs | Yes | Not Measured | Not Measured | Not Measured |
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating its efficacy and safety profile in managing T2DM.
Phase 3 Clinical Trials
A multicenter, randomized, double-blind phase 3 trial compared this compound with sitagliptin and placebo over 24 weeks. The results indicated that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo and was non-inferior to sitagliptin:
- This compound : Mean HbA1c reduction of -0.63%
- Sitagliptin : Mean HbA1c reduction of -0.60%
- Placebo : Mean HbA1c change of -0.02%
The study involved 766 patients with a mean age of 54.3 years and showed that this compound also effectively lowered fasting and postprandial plasma glucose levels without causing weight gain .
Table 2: Clinical Trial Results for this compound
Treatment Group | HbA1c Change at Week 24 (%) | Fasting Plasma Glucose Change (%) | Weight Change (%) |
---|---|---|---|
This compound | -0.63 | Significant Reduction | No Change |
Sitagliptin | -0.60 | Significant Reduction | No Change |
Placebo | -0.02 | No Significant Change | No Change |
Safety Profile
The safety profile of this compound has been assessed across various studies. The incidence of adverse events was comparable among all treatment groups, indicating a favorable safety profile. Notably, no cardiovascular or renal adverse events were reported during the trials .
Case Studies and Real-world Applications
In clinical practice, this compound has been used as an add-on therapy for patients inadequately controlled on metformin. A study showed that patients receiving this compound alongside metformin had a significantly greater reduction in HbA1c levels compared to those receiving placebo with metformin:
- This compound + Metformin : HbA1c reduction of -0.70%
- Placebo + Metformin : HbA1c reduction of -0.07%
This evidence supports the use of this compound not only as monotherapy but also as an effective adjunct treatment for better glycemic control in T2DM patients .
特性
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSCYBKUIDZEI-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186426-66-3 | |
Record name | DBPR-108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRUSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。